1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar triazole compounds have been reported to interact with various targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including Alzheimer’s Disease pathogenesis .
Mode of Action
For instance, some triazole compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division.
Biochemical Pathways
Given the potential targets of similar triazole compounds, it’s plausible that this compound could affect pathways related to alzheimer’s disease, such as amyloid-beta production and tau phosphorylation .
Result of Action
Similar triazole compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide might have similar cytotoxic effects.
Action Environment
It’s worth noting that certain triazole compounds have shown promising results in stabilizing cu (i) ions in the reaction environment, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst to proceed efficiently. The general steps are as follows:
- Synthesis of the azide precursor.
- Synthesis of the alkyne precursor.
- Cycloaddition reaction to form the triazole ring.
- Functionalization of the triazole ring to introduce the benzyl and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester
Uniqueness: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound for medicinal chemistry and drug design.
Properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROOFEHOERSTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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